molecular formula C17H26N2O B2602082 N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide CAS No. 1808809-50-8

N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide

Cat. No.: B2602082
CAS No.: 1808809-50-8
M. Wt: 274.408
InChI Key: CCXLDFWXFCXZPN-GDNBJRDFSA-N
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Description

N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a methylcyclohexyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide typically involves multiple steps:

    Formation of the 1-cyano-3-methylcyclohexyl intermediate: This step can be achieved through the reaction of 3-methylcyclohexanone with a cyanide source, such as sodium cyanide, under basic conditions.

    Condensation with 4-methylcyclohexanone: The intermediate is then reacted with 4-methylcyclohexanone in the presence of a base, such as sodium hydroxide, to form the cyclohexylidene derivative.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamide groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.

    Biological Studies: It can be used in studies investigating the interaction of cyano and acetamide groups with biological molecules, aiding in the design of bioactive compounds.

    Industrial Chemistry: The compound can serve as a building block for the synthesis of complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the acetamide moiety can form hydrogen bonds with biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide: shares similarities with other cyanoacetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both cyano and acetamide groups provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13-5-7-15(8-6-13)10-16(20)19-17(12-18)9-3-4-14(2)11-17/h10,13-14H,3-9,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXLDFWXFCXZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CC(=O)NC2(CCCC(C2)C)C#N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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